Ester AsCy3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ester AsCy3 is a compound belonging to the ester family, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are widely known for their pleasant aromas and are often found in natural products such as fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Esters, including Ester AsCy3, can be synthesized through several methods:
Fischer Esterification: This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid.
Acyl Chloride Method: This method uses acyl chlorides and alcohols to form esters, often in the presence of a base such as pyridine.
Acid Anhydride Method: Acid anhydrides react with alcohols to form esters, usually under mild conditions.
Industrial Production Methods
Industrial production of esters often involves continuous processes where reactants are fed into a reactor, and products are continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Ester AsCy3 undergoes several types of chemical reactions:
Hydrolysis: Esters can be hydrolyzed to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Transesterification: New esters and alcohols.
Scientific Research Applications
Ester AsCy3 has a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents.
Biology: Esters are involved in the formation of lipids and other biological molecules.
Medicine: Some esters are used in pharmaceuticals for their therapeutic properties.
Industry: Esters are used in the production of plastics, resins, and fragrances.
Mechanism of Action
Comparison with Similar Compounds
Ester AsCy3 can be compared with other esters such as ethyl acetate and methyl butyrate . While all esters share a similar functional group, their properties and applications can vary significantly:
Ethyl Acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl Butyrate: Known for its fruity aroma and used in flavorings.
This compound stands out due to its specific structure and reactivity, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C41H55As2N2O4S4+ |
---|---|
Molecular Weight |
918.0 g/mol |
IUPAC Name |
methyl 6-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-1-(6-methoxy-6-oxohexyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoate |
InChI |
InChI=1S/C41H55As2N2O4S4/c1-40(2)32-28-30(42-50-24-25-51-42)18-20-34(32)44(22-11-7-9-16-38(46)48-5)36(40)14-13-15-37-41(3,4)33-29-31(43-52-26-27-53-43)19-21-35(33)45(37)23-12-8-10-17-39(47)49-6/h13-15,18-21,28-29H,7-12,16-17,22-27H2,1-6H3/q+1 |
InChI Key |
AYSKRZNVXQKXQW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)OC)C=CC(=C5)[As]6SCCS6)(C)C)CCCCCC(=O)OC)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCCC(=O)OC)C=CC(=C5)[As]6SCCS6)(C)C)CCCCCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.